molecular formula C15H16N6O2S B2491951 2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole CAS No. 2097859-05-5

2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole

Cat. No.: B2491951
CAS No.: 2097859-05-5
M. Wt: 344.39
InChI Key: OPJGVZIUNDIUQQ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole is a synthetic organic compound with a complex molecular structure, which combines various functional groups and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole involves multiple steps and the use of various reagents and catalysts

  • Step 1: Synthesis of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

    • Reagents: : 5-methyl-1,2,4-triazole, pyrimidine-2-amine

    • Conditions: : Heating under reflux in the presence of a base such as sodium hydride

  • Step 2: Formation of the Azetidine Ring

    • Reagents: : Azetidine-3-carboxylic acid, coupling agent (e.g., EDC, DCC)

    • Conditions: : Room temperature to moderate heating

  • Step 3: Assembly of the Thiazole Ring

    • Reagents: : 2,4-dimethylthiazole, suitable activating agents

    • Conditions: : Appropriate solvent, temperature control

Industrial Production Methods

Scaling up the production of this compound for industrial purposes requires optimization of reaction conditions to maximize yield and purity. Common methods include:

  • Continuous Flow Synthesis: : Enhancing reaction efficiency and scalability.

  • Use of Catalysts: : Employing suitable catalysts to improve reaction rates.

Chemical Reactions Analysis

Types of Reactions it Undergoes

2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole can undergo various chemical reactions, including:

  • Oxidation: : Conversion to oxidized forms using agents like hydrogen peroxide or KMnO₄.

  • Reduction: : Reduction of specific functional groups using reducing agents like LiAlH₄.

  • Substitution: : Electrophilic or nucleophilic substitution reactions to modify specific sites on the molecule.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate, mild acidic or basic conditions.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, usually under an inert atmosphere.

  • Substitution: : Halogenating agents, strong bases or acids depending on the substitution type.

Major Products Formed

  • Oxidation: : Corresponding oxidized derivatives

  • Reduction: : Reduced forms with altered functional groups

  • Substitution: : Various substituted products based on the substituents introduced

Scientific Research Applications

2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole has diverse applications across different scientific disciplines:

  • Chemistry: : Used as a building block for the synthesis of complex molecules.

  • Biology: : Studied for its potential biological activities and interactions with biomolecules.

  • Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

Molecular Targets and Pathways Involved

The specific mechanism of action of 2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole depends on its application and the biological system it interacts with. Generally, the compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects. It can also affect specific signaling pathways, leading to changes in cellular behavior and responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-1,3-thiazole: : Lacks the azetidine and triazolopyrimidine groups.

  • 5-methyl-1,2,4-triazole: : A component used in the synthesis, with simpler structure.

  • Azetidine-3-carboxylic acid: : Used in ring formation, without the triazolopyrimidine and thiazole rings.

Uniqueness

2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole is unique due to its multifaceted molecular structure that combines different heterocycles, offering diverse reactivity and potential applications. This unique combination allows it to perform functions that simpler analogs cannot achieve, making it a valuable compound in scientific research and industrial applications.

By encompassing various aspects of this compound, from its synthesis to its applications, we get a comprehensive view of its significance and potential. Always fascinating how a single molecule can bridge multiple fields and open doors to numerous possibilities!

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-8-4-12(21-15(18-8)16-7-17-21)23-11-5-20(6-11)14(22)13-9(2)19-10(3)24-13/h4,7,11H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJGVZIUNDIUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=C(N=C(S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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